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Compound of Interest

Compound Name: MM-589 TFA

Cat. No.: B15606097 Get Quote

MM-589 is a highly potent and cell-permeable macrocyclic peptidomimetic that acts as an

inhibitor of the protein-protein interaction between WD repeat domain 5 (WDR5) and mixed

lineage leukemia (MLL).[1][2][3] This interaction is crucial for the histone methyltransferase

(HMT) activity of the MLL1 complex, which plays a key role in regulating gene expression.

Dysregulation of MLL1 activity is implicated in certain types of cancer, particularly acute

leukemias with MLL gene translocations.

MM-589 demonstrates exceptional potency, binding to WDR5 with an IC50 of 0.90 nM and

inhibiting the H3K4 methyltransferase activity of the MLL1 complex with an IC50 of 12.7 nM.[1]

[2] Its mechanism of action involves disrupting the assembly of the MLL1 complex, thereby

specifically inhibiting its catalytic activity.

High Selectivity Against Other Histone
Methyltransferases
A critical attribute of a chemical probe or potential therapeutic agent is its selectivity for the

intended target over other related proteins. MM-589 exhibits a remarkable degree of selectivity

for the MLL1 complex. Published data indicates that MM-589 has no inhibitory effect on other

members of the SET1 family of histone methyltransferases, which includes MLL2, MLL3, MLL4,

SET1a, and SET1b.[4][5]

While a comprehensive screening panel with specific IC50 values against a wide array of

histone methyltransferases is not readily available in the public domain, the existing data
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strongly supports the high selectivity of MM-589 and its class of inhibitors for the WDR5-MLL1

interaction.

Target Enzyme MM-589 IC50 (nM)
Other HMTs (Qualitative
Data)

MLL1 H3K4 HMT 12.7[1][2]

No inhibition observed for

MLL2, MLL3, MLL4, SET1a,

SET1b[4][5]

WDR5 Binding 0.90[1][2]

Experimental Protocols
The inhibitory activity and selectivity of MM-589 are determined using robust biochemical

assays. A key method employed is the AlphaLISA® (Amplified Luminescent Proximity

Homogeneous Assay) technology, which provides a sensitive, non-radioactive means to

measure enzyme activity.

AlphaLISA-based MLL1 Histone Methyltransferase
(HMT) Assay
This assay quantifies the methylation of a biotinylated histone H3 peptide substrate by the

MLL1 complex.

Materials:

Recombinant MLL1 complex (containing MLL1, WDR5, RbBP5, and ASH2L)

Biotinylated Histone H3 peptide substrate

S-adenosyl-L-methionine (SAM) - methyl donor

MM-589 or other test compounds

AlphaLISA® anti-methylated histone H3 antibody-conjugated Acceptor beads

Streptavidin-coated Donor beads
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Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)

384-well white microplates

Procedure:

Compound Preparation: Prepare serial dilutions of MM-589 in assay buffer.

Enzyme Reaction:

Add MLL1 complex and SAM to the wells of the microplate.

Add the diluted MM-589 or vehicle control.

Initiate the reaction by adding the biotinylated histone H3 peptide substrate.

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for

the enzymatic reaction to proceed.

Detection:

Stop the reaction and detect the methylated product by adding a mixture of AlphaLISA®

Acceptor beads and Streptavidin-coated Donor beads.

The Acceptor beads bind to the methylated histone peptide, while the Donor beads bind to

the biotinylated end of the peptide.

Incubate the plate in the dark at room temperature for a defined period (e.g., 60 minutes)

to allow for bead association.

Signal Reading:

Read the plate using an Alpha-enabled microplate reader. Excitation at 680 nm leads to

the emission of light at 615 nm if the Donor and Acceptor beads are in close proximity (i.e.,

if the substrate is methylated).

Data Analysis:
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The intensity of the emitted light is proportional to the MLL1 HMT activity.

Calculate the percentage of inhibition for each concentration of MM-589.

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Mechanism and Workflow
To better understand the underlying principles, the following diagrams illustrate the signaling

pathway targeted by MM-589 and the experimental workflow for assessing its activity.
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Caption: Mechanism of MM-589 action on the MLL1 signaling pathway.
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Caption: Experimental workflow for the AlphaLISA HMT assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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